N-(cyclohexylmethyl)benzenesulfonamide
Overview
Description
N-(cyclohexylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C13H19NO2S and a molecular weight of 253.36 g/mol. This compound is known for its diverse applications in research and industry, particularly in the fields of chemistry and biology.
Biochemical Analysis
Biochemical Properties
N-(cyclohexylmethyl)benzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary enzymes it interacts with is carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors and is involved in regulating pH levels within cells. This compound inhibits CA IX, thereby disrupting the pH regulation and potentially inhibiting tumor growth . Additionally, this compound has shown interactions with other proteins and biomolecules, contributing to its diverse biochemical properties.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer cell lines such as MDA-MB-231 and MCF-7, this compound has demonstrated significant antiproliferative activity . It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce apoptosis in cancer cells, leading to cell death and reduced tumor growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of carbonic anhydrase IX, inhibiting its activity and disrupting the enzyme’s role in pH regulation . This binding interaction is crucial for its inhibitory effect. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular behavior and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that this compound remains stable under certain conditions, maintaining its inhibitory effects on enzymes and cellular processes . Prolonged exposure may lead to degradation, reducing its effectiveness. Long-term studies in vitro and in vivo have provided insights into its sustained impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity with minimal toxicity . Higher doses may lead to adverse effects, including toxicity and potential damage to healthy tissues. Threshold effects have been observed, where a specific dosage range maximizes the compound’s therapeutic benefits while minimizing harmful side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism may affect metabolic flux and metabolite levels within cells . Understanding these pathways is crucial for optimizing its therapeutic potential and minimizing any adverse effects on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound’s subcellular localization plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can enhance its inhibitory effects on enzymes and other biomolecules, contributing to its overall biochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclohexylmethyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with cyclohexylmethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
C6H5SO2Cl+C6H11CH2NH2→C6H5SO2NHCH2C6H11+HCl
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions: N-(cyclohexylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(cyclohexylmethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can form strong hydrogen bonds with the active site of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in the study of enzyme function and inhibition .
Comparison with Similar Compounds
- N-butyl-benzenesulfonamide
- N-methyl-benzenesulfonamide
- N-ethyl-benzenesulfonamide
Comparison: N-(cyclohexylmethyl)benzenesulfonamide is unique due to its cyclohexylmethyl group, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness can result in different reactivity and interaction with molecular targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
N-(cyclohexylmethyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c15-17(16,13-9-5-2-6-10-13)14-11-12-7-3-1-4-8-12/h2,5-6,9-10,12,14H,1,3-4,7-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTDFICUPPHAGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424246 | |
Record name | N-(cyclohexylmethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26914-53-4 | |
Record name | N-(cyclohexylmethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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